N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
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Description
N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a useful research compound. Its molecular formula is C22H23ClN4O4 and its molecular weight is 442.9. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide (CAS Number: 893286-92-5) is a synthetic compound with potential biological activity. Its unique structure incorporates a triazaspiro framework, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H23ClN4O4 with a molecular weight of 442.9 g/mol. The compound's structural characteristics contribute to its biological activity, particularly in targeting various biochemical pathways.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 893286-92-5 |
Molecular Formula | C22H23ClN4O4 |
Molecular Weight | 442.9 g/mol |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazaspiro compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study on related compounds demonstrated that triazaspiro derivatives could effectively induce apoptosis in colorectal cancer cells through the modulation of apoptotic pathways and the activation of caspases . This suggests that this compound may exhibit similar properties.
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Preliminary screenings have indicated that it may possess inhibitory effects against various bacterial strains.
Data Table: Antimicrobial Activity
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. For example, phospholipase D (PLD) inhibitors are gaining attention for their role in cancer therapy.
Research Findings:
A related compound has been identified as a potent PLD inhibitor, promoting autophagy in cancer cells . This mechanism may be relevant for this compound as well.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or the triazaspiro framework can significantly influence its potency and selectivity against target enzymes or receptors.
Key Findings:
- Chlorine Substitution: The presence of chlorine at the 5-position enhances lipophilicity, potentially improving cellular uptake.
- Dimethoxy Groups: The methoxy groups may contribute to increased electron density on the aromatic ring, enhancing interactions with biological targets.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-30-17-13-18(31-2)16(12-15(17)23)24-21(29)27-10-8-22(9-11-27)25-19(20(28)26-22)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,24,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNRRQHJUWKMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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